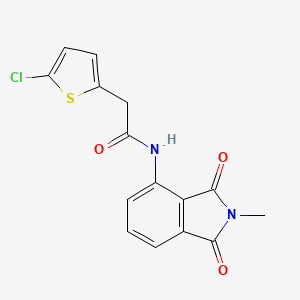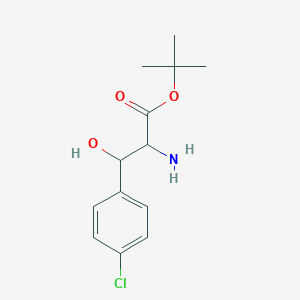![molecular formula C17H18N4OS3 B2651343 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1207054-21-4](/img/structure/B2651343.png)
4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a complex organic compound that features a benzo[d]thiazole core, a piperazine ring, and a thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol and a suitable leaving group on the benzo[d]thiazole ring.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.
Coupling of the Thiophene Moiety: The thiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Coupling to Form the Target Compound: The final step involves coupling the benzo[d]thiazole derivative with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety, potentially forming amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, often under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.
Industrial Applications: The compound may have applications in the development of new catalysts or as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, molecular docking, and pathway analysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(phenyl)piperazine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene moiety.
4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-2-yl)piperazine-1-carboxamide: Similar structure but with a pyridine group instead of a thiophene moiety.
4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(furan-2-yl)piperazine-1-carboxamide: Similar structure but with a furan group instead of a thiophene moiety.
Uniqueness
The uniqueness of 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide lies in its combination of a benzo[d]thiazole core, a piperazine ring, and a thiophene moiety. This unique structure may confer specific electronic, steric, and binding properties that make it particularly useful in certain applications, such as selective enzyme inhibition or as a building block for novel materials.
Propriétés
IUPAC Name |
4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-N-thiophen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS3/c1-23-12-4-2-5-13-15(12)19-17(25-13)21-9-7-20(8-10-21)16(22)18-14-6-3-11-24-14/h2-6,11H,7-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEXABFUBCDRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2651263.png)


amino}-4,4,4-trifluorobutanoic acid](/img/structure/B2651269.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2651272.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2651275.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651277.png)


![3-Butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651281.png)

